
2,3,6,7,10,11-Hexapropoxytriphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7,10,11-Hexapropoxytriphenylene is an organic compound with the molecular formula C36H48O6. It belongs to the class of triphenylene derivatives, which are known for their unique structural and electronic properties. This compound is characterized by the presence of six propoxy groups attached to the triphenylene core, making it a highly substituted aromatic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexapropoxytriphenylene typically involves the alkylation of 2,3,6,7,10,11-hexahydroxytriphenylene with propyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate or sodium hydride, which facilitates the nucleophilic substitution of the hydroxyl groups by propoxy groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction mixture is typically heated to reflux to drive the reaction to completion, followed by purification steps such as recrystallization or column chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,10,11-Hexapropoxytriphenylene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone derivatives.
Substitution: The propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the propoxy groups.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted triphenylene derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,6,7,10,11-Hexapropoxytriphenylene has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of liquid crystal displays and other electronic devices due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 2,3,6,7,10,11-Hexapropoxytriphenylene involves its interaction with various molecular targets and pathways. The compound can interact with cellular components such as proteins and nucleic acids, leading to changes in cellular functions. Its unique electronic properties allow it to participate in electron transfer reactions, which can influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,6,7,10,11-Hexahydroxytriphenylene: A precursor to 2,3,6,7,10,11-Hexapropoxytriphenylene, characterized by the presence of hydroxyl groups instead of propoxy groups.
2,3,6,7,10,11-Hexaaminotriphenylene: Contains amino groups instead of propoxy groups, leading to different chemical and biological properties.
2,3,6,7,10,11-Hexaalkoxytriphenylenes: A class of compounds with various alkoxy groups, each exhibiting unique properties depending on the alkyl chain length and substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern with propoxy groups, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of advanced materials and electronic devices.
Properties
Molecular Formula |
C36H48O6 |
|---|---|
Molecular Weight |
576.8 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexapropoxytriphenylene |
InChI |
InChI=1S/C36H48O6/c1-7-13-37-31-19-25-26(20-32(31)38-14-8-2)28-22-34(40-16-10-4)36(42-18-12-6)24-30(28)29-23-35(41-17-11-5)33(21-27(25)29)39-15-9-3/h19-24H,7-18H2,1-6H3 |
InChI Key |
DNYKDFPRHVZFDT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCC)OCCC)OCCC)OCCC)OCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


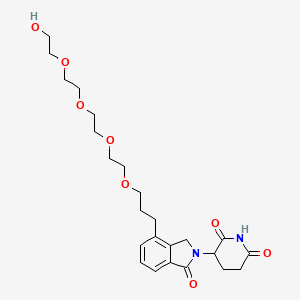

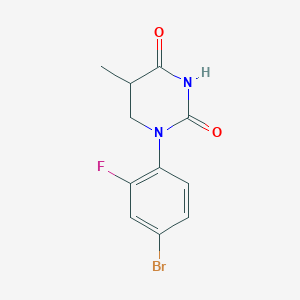

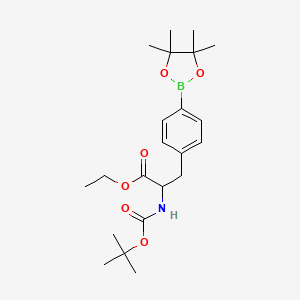
![2-(3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B14779425.png)
![2-Amino-1-[4-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B14779432.png)
![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride](/img/structure/B14779438.png)
![(1R)-1-methyl-3-azabicyclo[3.1.0]hexane;hydrochloride](/img/structure/B14779443.png)
![benzyl N-[2-[(2-amino-3-methylbutanoyl)-ethylamino]cyclohexyl]carbamate](/img/structure/B14779444.png)
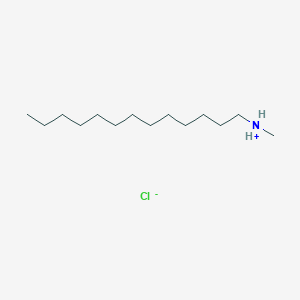
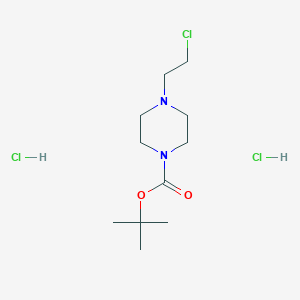
![3-Amino-4-(benzo[d][1,3]dioxol-5-yl)-1-(3-methoxyphenyl)azetidin-2-one](/img/structure/B14779460.png)
![(10R,13S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14779470.png)
